3,4-Difluorobenzoylacetonitrile

説明

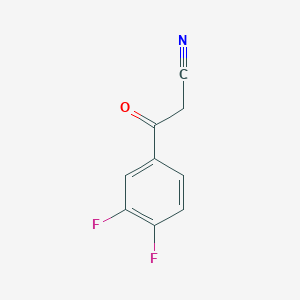

3,4-Difluorobenzoylacetonitrile (CAS#: 842140-51-6) is a fluorinated aromatic nitrile compound characterized by a benzoylacetonitrile backbone substituted with fluorine atoms at the 3- and 4-positions of the benzene ring. This compound serves as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals due to its reactivity in halogen-exchange and fluorodenitration reactions . For example, it is utilized in the preparation of fluorophenoxy herbicides and fluorobenzoic acid derivatives, which are precursors for further functionalization . Its synthesis often involves reactions with triethyl orthoacetate and acetic anhydride under controlled conditions .

特性

IUPAC Name |

3-(3,4-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDJKIYVPYJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374240 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-97-8 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The process employs potassium fluoride (KF) as a fluorinating agent, 1,3-dimethyl-2-imidazolidinone (DMI) as a solvent, and bis-(N-bis(dimethylamino)methylene)-iminium chloride as a phase-transfer catalyst. The reaction occurs in two temperature phases:

Table 1: Optimized Reaction Parameters for Halogen Exchange

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| KF:3,4-DCN mass ratio | 70–170:100 | Higher ratios reduce side reactions |

| Catalyst loading | 5–10% by mass | Enhances reaction kinetics |

| Solvent (DMI) volume | 300–400% by mass | Ensures homogeneous mixing |

| Total reaction time | 7–9 hours | Minimizes decomposition |

The segmented temperature profile reduces dehalogenation and coking side reactions, which typically occur during prolonged high-temperature exposure.

Friedel-Crafts Acylation and Subsequent Functionalization

An alternative pathway described in CN103709071A involves Friedel-Crafts acylation of 1,2-difluorobenzene with trichloroacetyl chloride, followed by amidation and dehydration.

Stepwise Synthesis Overview

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Halogen Exchange | 85 | >99 | Industrial-ready | Low waste generation |

| Friedel-Crafts | 78 | 97 | Lab-scale | Requires solvent recovery |

Catalytic Systems and Reaction Optimization

Phase-Transfer Catalysts (PTCs)

The bis-(N-bis(dimethylamino)methylene)-iminium chloride catalyst in CN103539699B demonstrates exceptional thermal stability and recyclability. Post-reaction distillation allows 95% catalyst recovery, reducing costs by 30% compared to single-use systems.

化学反応の分析

Types of Reactions

3,4-Difluorobenzoylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoylacetonitriles.

Oxidation: Formation of difluorobenzoic acids or difluoroketones.

Reduction: Formation of difluorobenzylamines.

科学的研究の応用

3,4-Difluorobenzoylacetonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry: In the production of agrochemicals and materials science

作用機序

The mechanism of action of 3,4-difluorobenzoylacetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .

類似化合物との比較

Structural and Functional Analogues

3,5-Difluorobenzoylacetonitrile

- Structure : Fluorine substituents at the 3- and 5-positions instead of 3,4-positions.

- Applications : Less commonly reported in agrochemical synthesis but used in specialized fluorinated intermediates .

3,4-Difluoro-2-methylbenzonitrile

- Structure : Adds a methyl group at the 2-position alongside 3,4-fluorine substituents.

- Found in Biopharmacule’s catalog as a specialty chemical .

3,4-Difluoro-5-nitrobenzonitrile

- Structure : Features a nitro group at the 5-position, introducing strong electron-withdrawing effects.

- Reactivity : The nitro group directs further substitution reactions to specific ring positions, making it valuable in multistep syntheses .

3,4-Dihydroxybenzonitrile

- Structure : Replaces fluorine with hydroxyl groups at 3,4-positions.

- Applications : Used in catechol derivatives for pharmacological and cosmetic research, contrasting with the fluorinated compound’s agrochemical focus .

Comparative Data Table

Key Research Findings

Reactivity Differences: this compound undergoes halogen-exchange fluorination more readily than its 3,5-isomer due to favorable electronic effects from adjacent fluorine atoms . The nitro group in 3,4-Difluoro-5-nitrobenzonitrile significantly lowers the activation energy for nucleophilic aromatic substitution compared to non-nitro analogues .

Applications in Drug Development :

- While this compound is prominent in herbicide synthesis, 3,4-dihydroxybenzonitrile derivatives are explored for enzyme inhibition and antioxidant properties in medicinal chemistry .

Trade and Commercial Availability :

- This compound is traded under HS Code 2926909090, with a 6.5% MFN tariff, reflecting its industrial demand . In contrast, 3,4-dihydroxybenzonitrile is regulated for pharmacological use, emphasizing purity standards .

生物活性

3,4-Difluorobenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C_10H_6F_2N) features a benzoyl group with two fluorine substituents and an acetonitrile group. This structure may influence its interaction with biological targets, enhancing its activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound has effective inhibitory concentrations (IC) against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/ml for several tested strains, including Vibrio cholerae and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonnei | 25 |

Cytotoxic Effects

While the compound shows promise as an antimicrobial agent, preliminary studies suggest potential cytotoxicity towards human lymphocytes. This raises concerns regarding its safety profile for therapeutic use. In comparative studies, it exhibited lower antioxidant activity than some known flavonoids .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Certain derivatives have shown higher anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A research group isolated several flavonoids from Combretum erythrophyllum, which included derivatives similar to this compound. These compounds were evaluated for their antibacterial efficacy and demonstrated significant activity against multiple bacterial strains .

- Comparative Analysis with Other Compounds : In a study comparing various fluorinated compounds, this compound was found to have varying degrees of effectiveness in promoting root formation in plant cuttings compared to traditional auxins like indole-3-acetic acid . This suggests that the compound may have applications beyond antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。